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Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639 Get Quote

(R)-(-)-1-Aminoindan is a cornerstone chiral building block in modern pharmaceutical

synthesis. It serves as a critical intermediate for several active pharmaceutical ingredients

(APIs), including the anti-Parkinson's agent Rasagiline and the antiviral drug Abacavir.[1][2][3]

Its stereospecific structure is paramount to the efficacy of these therapies. For the process

chemist and drug development professional, however, the successful and efficient use of this

valuable intermediate hinges on a fundamental physical property: its solubility.

This guide provides a comprehensive technical overview of the solubility of (R)-(-)-1-
Aminoindan. We will move beyond simple qualitative descriptors to explore the underlying

physicochemical principles, present a robust methodology for quantitative solubility

determination, and discuss the thermodynamic considerations that govern its dissolution. The

objective is to equip researchers with the knowledge to make informed decisions in solvent

selection, reaction optimization, crystallization, and purification, thereby streamlining

development timelines and ensuring process scalability.

Physicochemical Properties and Their Influence on
Solubility
(R)-(-)-1-Aminoindan is a primary amine with a rigid, bicyclic structure.[4] Its solubility behavior

is a direct consequence of its molecular architecture.

Table 1: Key Physicochemical Properties of (R)-(-)-1-Aminoindan
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Property Value Source(s)

CAS Number 10277-74-4 [4]

Molecular Formula C₉H₁₁N [4][5]

Molecular Weight 133.19 g/mol [4][5]

Appearance
Clear colorless to slightly

yellow liquid
[1][3]

Density ~1.038 g/mL at 25 °C [6]

Melting Point ~15 °C [6]

Boiling Point 96-97 °C at 8 mmHg [6]

pKa 9.44 ± 0.20 (Predicted) [3][6]

The molecule's solubility is governed by a balance between the polar primary amine group (-

NH₂) and the nonpolar indan backbone.

Polar Moiety: The amine group is capable of acting as a hydrogen bond donor (via N-H) and

acceptor (via the nitrogen lone pair).[7] This allows for strong interactions with polar protic

solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).

Nonpolar Moiety: The fused benzene ring and cyclopentane structure form a hydrophobic

hydrocarbon backbone. This region of the molecule facilitates interactions with nonpolar

solvents through van der Waals forces.

This duality explains the general principle of "like dissolves like" as it applies to this compound.

[8] It will exhibit favorable solubility in solvents that can effectively solvate both its polar and

nonpolar regions.
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Caption: Molecular features governing the solubility of (R)-(-)-1-Aminoindan.

Qualitative and Quantitative Solubility Data
While extensive quantitative data is not readily available in the public domain, a consistent

qualitative profile has been established through various technical data sheets.

Table 2: Summary of Known Solubility in Organic Solvents
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Solvent Class Specific Solvent Solubility Profile Source(s)

Polar Protic Methanol Soluble [1][3][6][9]

Ethanol Soluble [5]

Polar Aprotic Acetone Soluble [5]

Dichloromethane Soluble [5]

Ethers (general) Soluble [6]

Ketones (general) Soluble [6]

Nonpolar Benzene Insoluble [6]

Petroleum Ether Insoluble [6]

Aqueous Water
Not miscible or difficult

to mix
[1][3][6]

Expert Insight: The high solubility in polar solvents like methanol and ethanol is expected due

to strong hydrogen bonding.[10] Its immiscibility in water despite the polar amine group is

attributed to the dominant hydrophobic character of the large indan ring. The basicity of the

amine (pKa ≈ 9.44) implies that it can be readily protonated and dissolved in dilute aqueous

acid solutions, a property that is invaluable for extraction and purification workflows.[10]

Experimental Protocol for Quantitative Solubility
Determination
To move beyond qualitative descriptions, a robust and reproducible experimental method is

required. The isothermal shake-flask method is a gold-standard technique for determining

thermodynamic solubility.[11] The following protocol is designed to be a self-validating system.

Principle
An excess amount of the solute, (R)-(-)-1-Aminoindan, is equilibrated with the solvent of

interest at a constant temperature. After equilibrium is reached, the saturated solution is

separated from the undissolved solid, and the concentration of the solute in the solution is

determined analytically.
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Materials and Equipment
(R)-(-)-1-Aminoindan (purity ≥99%)

Selected organic solvents (HPLC grade)

Analytical balance (±0.1 mg)

Thermostatic orbital shaker or water bath

Calibrated thermometer or thermocouple

Glass vials with PTFE-lined screw caps

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Volumetric flasks and pipettes (Class A)

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral

column (if enantiomeric purity is also being assessed)

Step-by-Step Methodology
Preparation of Stock Standard: Accurately weigh a known amount of (R)-(-)-1-Aminoindan
and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a stock

solution of known concentration.

Calibration Curve Construction: Prepare a series of dilutions from the stock standard to

create at least five calibration standards spanning the expected solubility range. Analyze

these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The

linearity (R² > 0.999) of this curve validates the analytical method's accuracy.

Sample Preparation: Add an excess amount of (R)-(-)-1-Aminoindan to a series of glass

vials. "Excess" is critical; enough solid must be present to ensure a saturated solution with

visible undissolved solute at the end of the experiment.

Solvent Addition: Accurately dispense a known volume or mass of the test solvent into each

vial.
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Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a

constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period.

Causality: A kinetic study must first be performed to determine the time required to reach

equilibrium. This is done by taking samples at various time points (e.g., 12, 24, 48, 72

hours) until the measured concentration remains constant. This step ensures you are

measuring thermodynamic, not kinetic, solubility.[11]

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest

in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is

crucial to avoid contamination of the liquid phase.

Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a

syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed

vial. The filtration step removes any suspended microparticles. Accurately weigh the filtered

sample and then dilute it gravimetrically with the mobile phase to a concentration that falls

within the range of the calibration curve.

Self-Validation: Performing dilutions gravimetrically (by weight) is more accurate than

volumetrically, especially for volatile organic solvents.

HPLC Analysis: Analyze the diluted sample by HPLC under the same conditions used for the

calibration curve.

Calculation: Use the peak area from the HPLC analysis and the calibration curve to

determine the concentration of (R)-(-)-1-Aminoindan in the diluted sample. Back-calculate

to find the concentration in the original saturated solution, expressing the solubility in units

such as mg/mL, g/L, or mol/L.
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Caption: Experimental workflow for quantitative solubility determination.
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Thermodynamics of Dissolution
The solubility of a compound is temperature-dependent. By measuring solubility at several

different temperatures, key thermodynamic parameters of the dissolution process can be

determined using the van't Hoff equation.[12]

The dissolution process can be described by the change in Gibbs free energy (ΔG°), enthalpy

(ΔH°), and entropy (ΔS°).

Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released when the solute

dissolves.

ΔH° > 0 (Endothermic): Heat is absorbed. Solubility increases with increasing

temperature. This is the most common scenario.

ΔH° < 0 (Exothermic): Heat is released. Solubility decreases with increasing temperature.

Entropy of Dissolution (ΔS°): Represents the change in disorder of the system upon

dissolution. Dissolving a solid in a liquid typically increases the entropy (ΔS° > 0).

These parameters can be estimated from a plot of the natural logarithm of the mole fraction

solubility (ln x) versus the inverse of the absolute temperature (1/T).[12] The slope of this plot is

equal to -ΔH°/R, where R is the ideal gas constant. This analysis provides profound insight into

the driving forces of the dissolution process, informing decisions on crystallization temperature

profiles and predicting the energy requirements for dissolution in a large-scale process.[13][14]

Conclusion
A thorough understanding of the solubility of (R)-(-)-1-Aminoindan is not merely academic; it is

a practical necessity for efficient and scalable chemical synthesis. By combining theoretical

principles with robust experimental protocols, researchers can precisely control and optimize

processes involving this vital chiral intermediate. The methodologies outlined in this guide

provide a framework for generating the high-quality, quantitative data needed to support late-

stage drug development and manufacturing, ensuring both product quality and process

efficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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